1-Acetoxy-4-(N-acetyl-L-cysteinyl)-2-butanone 1-Acetoxy-4-(N-acetyl-L-cysteinyl)-2-butanone
Brand Name: Vulcanchem
CAS No.: 144889-52-1
VCID: VC0015347
InChI: InChI=1S/C11H17NO6S/c1-7(13)12-10(11(16)17)6-19-4-3-9(15)5-18-8(2)14/h10H,3-6H2,1-2H3,(H,12,13)(H,16,17)/t10-/m1/s1
SMILES:
Molecular Formula: C11H17NO6S
Molecular Weight: 291.32 g/mol

1-Acetoxy-4-(N-acetyl-L-cysteinyl)-2-butanone

CAS No.: 144889-52-1

Cat. No.: VC0015347

Molecular Formula: C11H17NO6S

Molecular Weight: 291.32 g/mol

* For research use only. Not for human or veterinary use.

1-Acetoxy-4-(N-acetyl-L-cysteinyl)-2-butanone - 144889-52-1

Specification

CAS No. 144889-52-1
Molecular Formula C11H17NO6S
Molecular Weight 291.32 g/mol
IUPAC Name (2S)-2-acetamido-3-(4-acetyloxy-3-oxobutyl)sulfanylpropanoic acid
Standard InChI InChI=1S/C11H17NO6S/c1-7(13)12-10(11(16)17)6-19-4-3-9(15)5-18-8(2)14/h10H,3-6H2,1-2H3,(H,12,13)(H,16,17)/t10-/m1/s1
Standard InChI Key AGVNXPWJROBNQY-SNVBAGLBSA-N
Isomeric SMILES CC(=O)N[C@H](CSCCC(=O)COC(=O)C)C(=O)O
Canonical SMILES CC(=O)NC(CSCCC(=O)COC(=O)C)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator